2-chlorophenyl cyclohexanecarboxylate
Overview
Description
2-chlorophenyl cyclohexanecarboxylate is an organic compound with the molecular formula C13H15ClO2 It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is esterified with 2-chlorophenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorophenyl cyclohexanecarboxylate typically involves the esterification of cyclohexanecarboxylic acid with 2-chlorophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems can also improve the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chlorophenyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield cyclohexanecarboxylic acid and 2-chlorophenol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Major Products Formed
Hydrolysis: Cyclohexanecarboxylic acid and 2-chlorophenol.
Reduction: Cyclohexanemethanol and 2-chlorophenol.
Substitution: Various substituted phenyl cyclohexanecarboxylates, depending on the nucleophile used.
Scientific Research Applications
2-chlorophenyl cyclohexanecarboxylate has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It can be used in studies investigating the effects of ester compounds on biological systems, including their metabolism and toxicity.
Mechanism of Action
The mechanism of action of 2-chlorophenyl cyclohexanecarboxylate depends on its specific application. In pharmaceuticals, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The ester bond can be hydrolyzed in vivo to release the active components, which then interact with their targets.
Comparison with Similar Compounds
2-chlorophenyl cyclohexanecarboxylate can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid esters: These compounds have similar structures but different substituents on the phenyl ring, which can affect their reactivity and applications.
Phenyl esters: Compounds like phenyl acetate or phenyl propionate, which have different alkyl chains, can be compared in terms of their physical and chemical properties.
List of Similar Compounds
- Cyclohexanecarboxylic acid
- 2-chlorophenol
- Phenyl acetate
- Phenyl propionate
Properties
IUPAC Name |
(2-chlorophenyl) cyclohexanecarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-11-8-4-5-9-12(11)16-13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAIHALBNQCWTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339741 | |
Record name | 2-Chlorophenyl cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101068-39-7 | |
Record name | 2-Chlorophenyl cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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